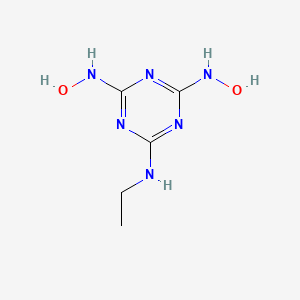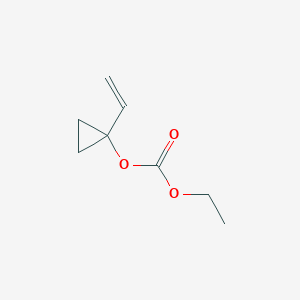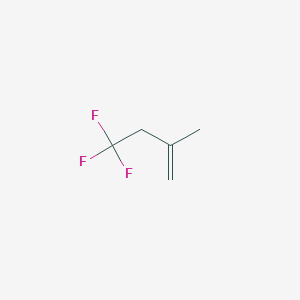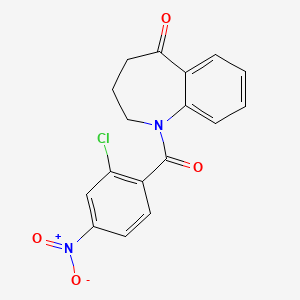
2-Oxocyclohexyl phenyl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound that features a cyclohexyl ring, a phenyl group, and a methylphosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexyl phenyl methylphosphonate typically involves the reaction of cyclohexanone with phenyl methylphosphonate under specific conditions. One common method includes the use of a Grignard reagent, where cyclohexanone reacts with phenyl magnesium bromide to form an intermediate, which is then treated with methylphosphonic dichloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonate esters.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexyl phenyl methylphosphonate
- Phenyl methylphosphonate
- Cyclohexyl methylphosphonate
Uniqueness
2-Oxocyclohexyl phenyl methylphosphonate is unique due to the presence of both a cyclohexyl ring and a phenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Propriétés
| 189581-11-1 | |
Formule moléculaire |
C13H17O4P |
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one |
InChI |
InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
Clé InChI |
AFLUUWFLEXVHQT-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


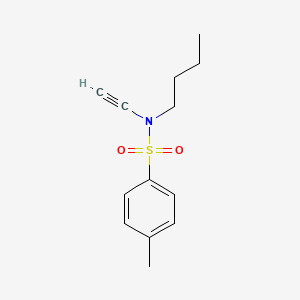
![4-Chloro-6-{2-[2-(methylsulfanyl)phenyl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14267434.png)

![2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14267455.png)
